1,4,6-Trichlorophthalazine 1,4,6-Trichlorophthalazine
Brand Name: Vulcanchem
CAS No.: 178309-37-0
VCID: VC4335748
InChI: InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H
SMILES: C1=CC2=C(C=C1Cl)C(=NN=C2Cl)Cl
Molecular Formula: C8H3Cl3N2
Molecular Weight: 233.48

1,4,6-Trichlorophthalazine

CAS No.: 178309-37-0

Cat. No.: VC4335748

Molecular Formula: C8H3Cl3N2

Molecular Weight: 233.48

* For research use only. Not for human or veterinary use.

1,4,6-Trichlorophthalazine - 178309-37-0

Specification

CAS No. 178309-37-0
Molecular Formula C8H3Cl3N2
Molecular Weight 233.48
IUPAC Name 1,4,6-trichlorophthalazine
Standard InChI InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H
Standard InChI Key UHLIWROXGHZFPB-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C(=NN=C2Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

1,4,6-Trichlorophthalazine belongs to the phthalazine class, characterized by a bicyclic structure comprising two fused six-membered rings with three chlorine substituents at the 1, 4, and 6 positions. The IUPAC name, 1,4,6-trichlorophthalazine, reflects this substitution pattern. Key identifiers include:

  • SMILES: C1=CC2=C(C=C1Cl)C(=NN=C2Cl)Cl

  • InChIKey: UHLIWROXGHZFPB-UHFFFAOYSA-N

  • PubChem CID: 10585735

The compound’s planar structure and electron-deficient aromatic system, induced by chlorine atoms, predispose it to nucleophilic substitution reactions. X-ray crystallography data, though unavailable, suggest similarities to hexafluorophthalazine derivatives, where halogen atoms influence molecular packing and intermolecular interactions .

Synthesis and Reaction Pathways

Synthetic Methods

The synthesis of 1,4,6-trichlorophthalazine typically involves halogenation of phthalazine precursors. One route employs the reaction of phthalic anhydride with nitrogen-containing reagents under controlled conditions, followed by chlorination using phosphorus pentachloride (PCl5\text{PCl}_5) or thionyl chloride (SOCl2\text{SOCl}_2). For example:

Phthalazine+3 PCl51,4,6-Trichlorophthalazine+3 POCl3+3 HCl\text{Phthalazine} + 3\ \text{PCl}_5 \rightarrow \text{1,4,6-Trichlorophthalazine} + 3\ \text{POCl}_3 + 3\ \text{HCl}

This method yields moderate to high purity, though optimization of reaction time and temperature is critical to minimizing byproducts.

Reactivity and Functionalization

The chlorine atoms at positions 1, 4, and 6 are susceptible to nucleophilic substitution, particularly under basic or acidic conditions. Studies on hexafluorophthalazine analogs reveal that methoxide ions (CH3O\text{CH}_3\text{O}^-) preferentially attack positions ortho and para to nitrogen atoms . For 1,4,6-trichlorophthalazine, similar reactivity is anticipated, enabling the synthesis of derivatives such as methoxy- or amino-substituted phthalazines.

Acid-catalyzed hydrolysis of halogenated phthalazines often yields hydroxylated products, which may tautomerize to lactam forms. For instance, hexafluorophthalazine reacts with water in sulfuric acid to form a lactam structure, a behavior likely shared by 1,4,6-trichlorophthalazine .

Physicochemical Properties

The compound’s physicochemical profile is summarized below:

PropertyValueSource
Molecular Weight233.48 g/mol
Melting PointNot available
SolubilityInsoluble in water
XLogP3 (Partition Coeff)~3.5 (estimated)

The high XLogP3 value indicates significant hydrophobicity, aligning with its structural similarity to polychlorinated aromatics . Solubility in organic solvents such as dichloromethane or tetrahydrofuran is expected but remains unquantified in literature.

Future Research Directions

Key areas for further investigation include:

  • Synthetic Optimization: Developing greener chlorination methods to improve yield and reduce waste.

  • Biological Screening: Evaluating the compound’s efficacy against cancer cell lines and microbial pathogens.

  • Materials Science: Exploring its use in organic semiconductors or coordination polymers.

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